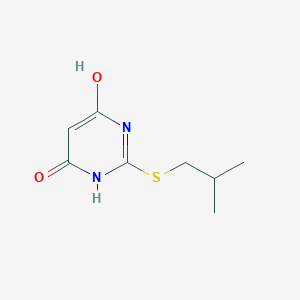

![molecular formula C18H15FN2O B5523895 N-[2-(2-fluorophenyl)ethyl]-2-quinolinecarboxamide](/img/structure/B5523895.png)

N-[2-(2-fluorophenyl)ethyl]-2-quinolinecarboxamide

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

N-[2-(2-fluorophenyl)ethyl]-2-quinolinecarboxamide, also known as GW501516, is a synthetic compound that belongs to the class of peroxisome proliferator-activated receptor-delta (PPAR-delta) agonists. It was originally developed as a potential treatment for metabolic disorders such as obesity and diabetes. However, it has gained attention in the scientific community due to its potential applications in enhancing athletic performance and endurance.

科学的研究の応用

Radioligands for Imaging

The novel quinoline-2-carboxamide derivatives, including compounds with the 2-fluorophenyl substitution, have been labeled with carbon-11 as potential radioligands for the noninvasive assessment of peripheral benzodiazepine type receptors (PBR) in vivo with positron emission tomography (PET). These derivatives show high specific binding to PBR in various organs in rats, suggesting their potential as promising radioligands for PBR imaging in vivo with PET (Matarrese et al., 2001).

Chemosensors for Metal Ion Detection

Compounds based on quinoline derivatives have been synthesized for detecting Zn2+ ions in biological and aqueous samples. These chemosensors show remarkable fluorescence enhancement in the presence of Zn2+ in aqueous solution, far below the World Health Organization guideline for Zn2+ in drinking water. The ability of these sensors to detect and quantify Zn2+ in living cells and water samples, supported by theoretical calculations, underscores their utility in monitoring Zn2+ concentrations (Park et al., 2015).

Antitumor and Antibacterial Agents

A study on the structural modification of quinoline derivatives, including the 2-fluorophenyl group, has shown that these compounds have potent antibacterial activities against both Gram-positive and Gram-negative bacteria. The structural-activity relationship (SAR) study revealed that specific substitutions on the quinoline core could significantly enhance antibacterial activity, suggesting the importance of these compounds in developing new antibacterial agents (Kuramoto et al., 2003).

Synthesis and Transformation Studies

Research has focused on the synthesis and transformations of quinoline derivatives for various applications, including the study of aminoquinolines as potential antioxidants and radioprotectors. These studies highlight the ongoing interest in quinoline derivatives for their versatile applications in medicine and biochemistry (Aleksanyan & Hambardzumyan, 2013).

作用機序

将来の方向性

特性

IUPAC Name |

N-[2-(2-fluorophenyl)ethyl]quinoline-2-carboxamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H15FN2O/c19-15-7-3-1-5-13(15)11-12-20-18(22)17-10-9-14-6-2-4-8-16(14)21-17/h1-10H,11-12H2,(H,20,22) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

AIWUOXFYPSWGCB-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C2C(=C1)C=CC(=N2)C(=O)NCCC3=CC=CC=C3F |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H15FN2O |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

294.3 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[(4-fluorophenyl)amino]-4,6-dimethylnicotinamide](/img/structure/B5523814.png)

![3-[(ethylamino)sulfonyl]-4-methoxybenzamide](/img/structure/B5523815.png)

![N,N-dimethyl-1-[4-methyl-5-(1-thieno[3,2-d]pyrimidin-4-ylpiperidin-4-yl)-4H-1,2,4-triazol-3-yl]methanamine](/img/structure/B5523821.png)

![2-cyclopentyl-9-[(4-methyl-1,2,5-oxadiazol-3-yl)methyl]-2,9-diazaspiro[5.5]undecan-3-one](/img/structure/B5523829.png)

![3-{1-[3-(3-phenyl-1,2,4-oxadiazol-5-yl)propanoyl]-3-azetidinyl}pyridine](/img/structure/B5523835.png)

![N'-[4-(diethylamino)benzylidene]-3-(2-oxo-1-pyrrolidinyl)benzohydrazide](/img/structure/B5523852.png)

![4-(3-methylphenoxy)thieno[2,3-d]pyrimidine](/img/structure/B5523863.png)

![N-[2-(2,2-dimethyl-4-phenyltetrahydro-2H-pyran-4-yl)ethyl]imidazo[1,2-a]pyridine-6-carboxamide](/img/structure/B5523874.png)

![1-[3-(4-methyl-1-piperazinyl)-1-propyn-1-yl]cyclohexanol](/img/structure/B5523877.png)

![N-{[(2S,4S)-4-fluoro-2-pyrrolidinyl]methyl}-2,4-dimethyl-1,3-thiazole-5-carboxamide hydrochloride](/img/structure/B5523906.png)

![2-[(5,7-dimethyl[1,2,4]triazolo[1,5-a]pyrimidin-2-yl)acetyl]-1,2,3,4-tetrahydroisoquinoline](/img/structure/B5523915.png)